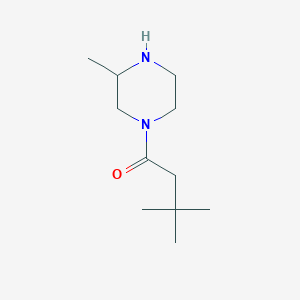
3-(2,5-Dihydroxyphenyl)benzotrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dihydroxyphenyl)benzotrifluoride: is an organic compound with the molecular formula C13H9F3O2 and a molecular weight of 254.20 g/mol . This compound is characterized by the presence of two hydroxyl groups on the phenyl ring and a trifluoromethyl group attached to the benzene ring. It is a versatile compound used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dihydroxyphenyl)benzotrifluoride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dihydroxybenzaldehyde and benzotrifluoride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific solvents to facilitate the reaction. Common solvents include ethanol or methanol.
Reaction Steps: The reaction proceeds through a series of steps, including condensation, reduction, and purification, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance the reaction rate and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize the efficiency of the reaction.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(2,5-Dihydroxyphenyl)benzotrifluoride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.
Scientific Research Applications
Chemistry: 3-(2,5-Dihydroxyphenyl)benzotrifluoride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic properties. It may be used in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 3-(2,5-Dihydroxyphenyl)benzotrifluoride involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups and trifluoromethyl group play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
- 3-(2,5-Dihydroxyphenyl)benzoic acid
- 3-(2,5-Dihydroxyphenyl)benzaldehyde
- 3-(2,5-Dihydroxyphenyl)benzene
Comparison: Compared to these similar compounds, 3-(2,5-Dihydroxyphenyl)benzotrifluoride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring enhanced chemical stability and specific interactions with biological targets.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]benzene-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)9-3-1-2-8(6-9)11-7-10(17)4-5-12(11)18/h1-7,17-18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFUALXMHJNZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6334470.png)


![(1R,2R,3R,5R)-Ethyl-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride](/img/structure/B6334496.png)



![(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid](/img/structure/B6334527.png)




